2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxypropyl and trimethoxyphenyl groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ethoxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound could be used in the development of new materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- (3-ethoxypropyl)[(2,4,5-trimethoxyphenyl)methyl]amine
- (3-ethoxypropyl)[(3,4,5-trimethoxyphenyl)methyl]amine
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H27NO7 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(3-ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO7/c1-5-32-12-8-11-26-21(15-13-18(29-2)23(31-4)19(14-15)30-3)20-22(27)16-9-6-7-10-17(16)33-24(20)25(26)28/h6-7,9-10,13-14,21H,5,8,11-12H2,1-4H3 |
InChI Key |
HSLXJVVCOMNJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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